molecular formula C16H15F3N2O4S B6576734 N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide CAS No. 1207028-96-3

N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide

Cat. No.: B6576734
CAS No.: 1207028-96-3
M. Wt: 388.4 g/mol
InChI Key: MDOWZSKDXDJMDC-UHFFFAOYSA-N
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Description

N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule features a benzenesulfonamide group linked to an N-methyl acetamide function via a phenyl ring, a structural motif common in several bioactive molecules . The inclusion of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity . While the specific biological profile of this compound is a subject of ongoing investigation, its structure suggests potential as a valuable scaffold in neuroscience research. The acetamide moiety is a key feature in several clinical and investigational compounds that act on the central nervous system . Furthermore, sulfonamide derivatives are extensively explored for their ability to inhibit enzymes like carbonic anhydrase, which presents broad applications in therapeutic areas including epilepsy, neuropathic pain, and other neurological disorders . This makes the compound a critical tool for researchers studying ion channels, neurotransmitter systems, and for developing novel therapeutic agents for conditions with high unmet medical need. It is supplied with detailed analytical data to ensure research reproducibility and is intended for laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-20-15(22)10-11-2-4-12(5-3-11)21-26(23,24)14-8-6-13(7-9-14)25-16(17,18)19/h2-9,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWZSKDXDJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C₁₈H₁₉F₃N₂O₃S
  • SMILES Notation : NC@@HC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

This molecular configuration suggests that the compound possesses both hydrophilic and lipophilic characteristics, which may influence its biological interactions.

Research has indicated that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on specific kinases, which are crucial for cell signaling pathways. For instance, studies have shown IC₅₀ values in the nanomolar range against targets like FLT3 kinase, indicating potent activity in inhibiting cell proliferation in cancer models .
  • Anticancer Properties : In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways. Notably, it has shown effectiveness against MV4-11 leukemia cells, leading to significant tumor growth inhibition in xenograft models without notable toxicity to normal tissues .

Case Studies and Research Findings

  • FLT3 Inhibition : A study highlighted that this compound exhibited strong inhibition of FLT3 with an IC₅₀ value of 7.89 nM. This suggests its potential as a therapeutic agent in treating FLT3-mutant leukemias .
  • Apoptotic Induction : Another study reported that the compound induced apoptosis in thyroid carcinoma cells through downregulation of RET signaling pathways, showcasing its multifaceted mechanism of action against various cancer types .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may also have neuroprotective properties, potentially through modulation of sphingomyelin metabolism, which is relevant in neurodegenerative diseases like Alzheimer’s .

Biological Activity Summary Table

Biological ActivityObservationsReference
FLT3 Kinase InhibitionIC₅₀ = 7.89 nM
Induction of ApoptosisActivation of caspases in cancer cells
Antitumor ActivitySignificant tumor growth inhibition in vivo
Neuroprotective PotentialModulation of sphingomyelin metabolism

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

describes analogs (compounds 5–11 ) synthesized by modifying the amine side chain (e.g., pyrrolidinyl, piperidinyl) while retaining the trifluoromethoxy-phenylacetamide core. Key differences include:

  • Compound 5 : N-methyl-N-(2-pyrrolidin-1-ylethyl) substitution. Yield: 73% .
  • Compound 7 : N-methyl-N-(2-piperidin-1-ylethyl) substitution. Yield: 84% .
  • Compound 9 : Reduced acetamide to ethanamine, yielding a tertiary amine. Yield: 81% .

Analogs with Modified Aromatic Substituents

and describe compounds where the trifluoromethoxy group is replaced with chlorophenoxy or sulfanyl groups:

  • N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide: Synthesized via chlorination, achieving 80% yield under optimized conditions (40°C, 5h) .
  • 2-[(4-aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Features a sulfanyl linker, which may enhance redox stability .

Table 2: Substituent Effects on Physical Properties

Compound Substituent LogP Molecular Weight
Target compound Trifluoromethoxy ~5.09* 446.44
2-[(4-aminophenyl)sulfanyl] analog Sulfanyl 5.09 446.44
N-methyl-2-[4-(4-chlorophenoxy)] Chlorophenoxy N/A ~318.75†

*Estimated based on ; †Calculated from .

Pharmacological Activity Comparison

Analgesic and Anti-inflammatory Activity

highlights N-phenylacetamide sulfonamides (e.g., compounds 35–37) with potent analgesic activity. Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed efficacy comparable to paracetamol, while 36 and 37 demonstrated anti-hypernociceptive activity .

Receptor Affinity and Selectivity

discusses CCR5 antagonists with methylsulfonylphenyl substituents (log(1/IC50) = 0.904). Replacement with 2-hydroxyguanidine (compound 4n) improved activity (log(1/IC50) = 1.698) .

Physicochemical and Crystallographic Properties

Hydrogen-Bonding and Crystal Stability

and describe N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl acetamide, stabilized by N–H···O and C–H···O interactions . The target compound’s trifluoromethoxy group may reduce hydrogen-bonding capacity compared to methoxy, but its electronegativity could strengthen weak interactions like C–F···H.

Thermal and Solubility Profiles

reports a boiling point of 610.4°C and logP of 5.09 for a trifluoromethoxy-containing analog . These values suggest high thermal stability and lipophilicity, aligning with the target compound’s predicted behavior.

Preparation Methods

Nitro Group Reduction

4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using catalytic hydrogenation (H₂, 50 psi, Pd/C, 25°C) or stoichiometric methods (Fe/HCl). The amine intermediate is highly reactive and requires protection during subsequent steps.

Typical Conditions :

  • Substrate : 4-Nitrophenylacetic acid (5 g, 25.6 mmol)

  • Catalyst : 10% Pd/C (0.5 g)

  • Solvent : Ethanol (50 mL)

  • Yield : 85–90% (4-aminophenylacetic acid).

Sulfonamide Coupling Reaction

The sulfonamide linkage is formed by reacting 4-aminophenylacetic acid derivatives with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Reaction Mechanism

The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine or triethylamine (Et₃N) is used to scavenge HCl, driving the reaction to completion.

Procedure :

  • Substrates : 4-Aminophenylacetic acid methyl ester (3.2 g, 16 mmol), 4-(trifluoromethoxy)benzenesulfonyl chloride (4.1 g, 14.5 mmol)

  • Base : Et₃N (3.5 mL, 25 mmol) in anhydrous DCM (50 mL)

  • Conditions : Stirred at 0°C for 1 h, then room temperature for 12 h

  • Workup : Washed with 1 M HCl (2 × 30 mL), brine (30 mL), dried (MgSO₄), and concentrated

  • Yield : 78% (sulfonamide intermediate).

Acetamide Formation and N-Methylation

The carboxylic acid group of the sulfonamide intermediate is converted to the N-methyl acetamide via sequential activation and amidation.

Activation and Amidation

The methyl ester of 4-[4-(trifluoromethoxy)benzenesulfonamido]phenylacetic acid is hydrolyzed to the free acid using LiOH, followed by activation with thionyl chloride to form the acyl chloride. Reaction with methylamine in tetrahydrofuran (THF) yields the target acetamide.

Key Steps :

  • Hydrolysis : LiOH (2.5 eq) in THF/H₂O (3:1, 40 mL), 0°C to RT, 4 h

  • Activation : SOCl₂ (5 mL, 68 mmol), reflux, 2 h

  • Amidation : Methylamine (40% in H₂O, 10 mL), THF, 0°C, 3 h

  • Yield : 65% (N-methyl acetamide).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.8 Hz, 2H, ArH), 7.38 (d, J = 8.8 Hz, 2H, ArH), 3.41 (s, 2H, CH₂), 2.86 (s, 3H, NCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.03 (s, CF₃).

  • MS (EI) : m/z 404 [M]⁺ .

Q & A

Q. What are the key synthetic routes for N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Sulfonamide formation via coupling of 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-aminophenylacetamide derivatives under basic conditions (e.g., NaOH in ethanol, reflux) .
  • Step 2 : Methylation of the acetamide nitrogen using methyl iodide in the presence of a base like K₂CO₃ in DMF .
  • Key conditions : Control of stoichiometry, inert atmosphere (N₂), and purification via column chromatography to isolate intermediates. Yields are optimized by maintaining temperatures between 60–80°C and using anhydrous solvents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios, particularly for the trifluoromethoxy (-OCF₃) and sulfonamide (-SO₂NH-) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How do the trifluoromethoxy and sulfonamide groups influence the compound’s physicochemical properties?

  • Trifluoromethoxy (-OCF₃) : Enhances lipophilicity (logP) and metabolic stability due to electron-withdrawing effects, improving membrane permeability .
  • Sulfonamide (-SO₂NH-) : Contributes to hydrogen bonding with biological targets (e.g., enzymes) and modulates solubility in polar solvents .
  • Combined effects: These groups balance solubility and bioavailability, critical for in vivo applications .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies highlight the role of the trifluoromethoxy group in biological activity?

  • Comparative studies : Replace -OCF₃ with -OCH₃ or -CF₃ in analogues. -OCF₃ shows superior binding affinity to inflammatory targets (e.g., COX-2) due to its electronegativity and steric profile .
  • Data example : Analogues with -OCF₃ exhibit IC₅₀ values 3–5× lower than -OCH₃ derivatives in enzyme inhibition assays .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction (using SHELX software ) reveals bond angles and non-covalent interactions (e.g., hydrogen bonds between sulfonamide and adjacent aromatic rings) .
  • Key findings : The trifluoromethoxy group adopts a perpendicular orientation relative to the benzene ring, minimizing steric clashes and optimizing target binding .

Q. What methodologies address contradictions between in vitro and in vivo efficacy data?

  • In vitro-in vivo correlation (IVIVC) : Adjust pharmacokinetic parameters (e.g., protein binding, metabolic clearance) using hepatic microsome assays .
  • Case study : Discrepancies in cytotoxicity (in vitro IC₅₀ = 2 μM vs. in vivo ED₅₀ = 10 mg/kg) were resolved by identifying rapid glucuronidation in liver microsomes, prompting structural modifications to block metabolic sites .

Q. How can solubility challenges be mitigated without compromising bioactivity?

  • Strategies :
  • Co-solvents : Use DMSO/PEG 400 mixtures in preclinical formulations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound .
    • Data : Solubility increases from 0.1 mg/mL (pure compound) to 5 mg/mL with 10% PEG 400 .

Q. Which computational methods predict binding modes with biological targets?

  • Density Functional Theory (DFT) : Models electron distribution in -OCF₃ and sulfonamide groups to predict electrostatic interactions with target proteins .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability; e.g., stable hydrogen bonds between sulfonamide and Arg120 in COX-2 over 50 ns simulations .

Q. What toxicological screening approaches are recommended for early-stage development?

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • hERG assay : Evaluate cardiac toxicity via patch-clamp studies (IC₅₀ > 10 μM suggests low risk) .
  • In vivo acute toxicity : Dose escalation in rodents (LD₅₀ > 500 mg/kg indicates acceptable safety) .

Q. How do structural modifications affect metabolic stability in hepatic systems?

  • Cytochrome P450 (CYP) profiling : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant isoforms .
  • Modification strategy : Replace labile methyl groups with deuterium or fluorine to slow oxidative metabolism (e.g., t₁/₂ increased from 2.5 to 6.7 hours) .

Q. What experimental designs validate synergistic effects with existing therapeutics?

  • Combination index (CI) method : Use Chou-Talalay plots to quantify synergy (CI < 1) in cancer cell lines (e.g., CI = 0.8 with doxorubicin in MCF-7 cells) .
  • Mechanistic studies : RNA sequencing to identify overlapping pathways (e.g., apoptosis induction via Bcl-2 suppression) .

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